molecular formula Ca2H4O6P+ B8418165 Dicalcium phosphate-dihydrate

Dicalcium phosphate-dihydrate

Cat. No. B8418165
M. Wt: 211.16 g/mol
InChI Key: RBLGLDWTCZMLRW-UHFFFAOYSA-K
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Patent
US04707361

Procedure details

adding to the solution additional amounts of the slaked lime slurry as well as a stabilizing amount of a pyrophosphate, to form a dicalcium phosphate dihydrate slurry having a pH ranging from about 4.9 to about 5.5, temperatures in steps 1 and 2 not to exceed about 40° C.;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-].[O-:4][P:5]([O:8]P([O-])([O-])=O)(=[O:7])[O-:6]>>[OH2:4].[OH2:1].[P:5]([O-:8])([O-:7])([O-:6])=[O:4].[Ca+2:2].[Ca+2:2] |f:0.1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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